2-(4-Fluoro-2-methoxyphenyl)ethanethiol
Description
Significance of Thiol Compounds in Chemical Synthesis and Materials Science
The thiol group (-SH), also known as a mercapto group, is a highly versatile functional group in organic chemistry. Thiols are the sulfur analogs of alcohols and exhibit distinct reactivity. They are potent nucleophiles and can participate in a wide array of chemical transformations, including the formation of thioethers, disulfides, and thioesters. This reactivity makes them invaluable intermediates in the synthesis of complex organic molecules. arkat-usa.org
In materials science, thiols are renowned for their ability to form strong bonds with the surfaces of noble metals like gold, silver, and platinum. This property is the foundation for the development of self-assembled monolayers (SAMs), which have applications in nanoscience, electronics, and sensor technology. Aromatic thiols, in particular, have been investigated as photoinitiators for polymerization reactions and as components in the development of optical and optoelectronic materials. researchgate.netacs.orgnih.gov
Role of Fluorine and Methoxy (B1213986) Groups in Modulating Molecular Properties and Reactivity
The introduction of fluorine and methoxy groups onto an aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can alter the acidity of nearby protons and influence the reactivity of the aromatic ring in electrophilic substitution reactions. In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance metabolic stability and improve the binding affinity of a drug to its target. nih.gov
The methoxy group (-OCH₃), on the other hand, can exhibit dual electronic effects. It has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, but more significantly, it has a strong electron-donating resonance effect due to the lone pairs on the oxygen atom. uninsubria.it This resonance effect generally dominates, making the aromatic ring more electron-rich and activating it towards electrophilic substitution, primarily at the ortho and para positions. The methoxy group can also influence a molecule's conformation and its ability to form hydrogen bonds. uninsubria.it The strategic placement of both a fluorine and a methoxy group on a benzene (B151609) ring, as in the "4-fluoro-2-methoxy" substitution pattern, creates a unique electronic environment that can be exploited in further chemical modifications.
Overview of 2-(4-Fluoro-2-methoxyphenyl)ethanethiol within Contemporary Organic Chemistry
While This compound is not a widely documented compound in readily available scientific literature, its structure suggests significant potential in several areas of contemporary organic chemistry. The combination of a reactive thiol group, a synthetically versatile ethanediyl linker, and a uniquely substituted aromatic ring makes it an attractive building block for the synthesis of more complex molecules.
The presence of the thiol group suggests its utility in forming self-assembled monolayers on metal surfaces, potentially leading to functionalized materials with tailored properties. In the realm of medicinal chemistry, this compound could serve as a precursor or intermediate for the synthesis of novel therapeutic agents. Organosulfur compounds are present in approximately a quarter of all small-molecule pharmaceuticals, and the specific substitution pattern of the aromatic ring could be leveraged to fine-tune the pharmacological profile of a lead compound. tandfonline.comutsa.edunih.gov
The following sections will provide a more detailed, albeit theoretical, exploration of the properties and potential synthetic routes for this intriguing molecule, based on established principles of organic chemistry and data from analogous compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-11-9-6-8(10)3-2-7(9)4-5-12/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKWRZKQXAIXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Fluoro 2 Methoxyphenyl Ethanethiol
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(4-Fluoro-2-methoxyphenyl)ethanethiol, the analysis involves identifying key bonds that can be disconnected based on known and reliable chemical reactions.
The primary disconnection points for the target molecule are the carbon-sulfur (C-S) bond of the thiol and the carbon-carbon (C-C) bond connecting the ethyl side chain to the aromatic ring.
Disconnection of the C-S bond: This is a common strategy in thiol synthesis. This disconnection suggests a precursor containing a two-carbon electrophilic side chain, such as a 2-(4-fluoro-2-methoxyphenyl)ethyl halide (e.g., bromide or chloride). This intermediate could then react with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) to form the final thiol product.
Disconnection of the Ar-C bond: This approach breaks the bond between the aromatic ring and the ethyl group. This leads to two key synthons: a nucleophilic 2-ethanethiol equivalent and an electrophilic 4-fluoro-2-methoxyphenyl synthon, or vice-versa. A more practical application of this disconnection involves a precursor like 4-fluoro-2-methoxybenzaldehyde, which could undergo a Wittig reaction or similar olefination to introduce a vinyl group, followed by hydrothiolation.
Based on these analyses, a plausible forward synthesis would involve preparing a functionalized 4-fluoro-2-methoxyphenyl intermediate and then attaching the two-carbon thiol-containing side chain.
Synthesis of Key Aromatic Precursors
The foundation of the synthesis is the construction of the substituted aromatic ring, 4-fluoro-2-methoxyphenol, or a derivative thereof, which can be functionalized at the desired position.
Derivatization of 2-Fluoro-4-methoxyaniline and Related Halogenated Anisoles
2-Fluoro-4-methoxyaniline is a versatile starting material for producing various substituted benzene (B151609) derivatives. chemicalbook.comchemimpex.com A common pathway begins with the diazotization of the aniline's amino group, followed by a Sandmeyer reaction to introduce a different functional group. For instance, the amino group can be converted into a halide or a cyano group, which can then be further manipulated to build the ethyl side chain.
Alternatively, halogenated anisoles such as 1,4-difluoro-2-methoxybenzene or 1-bromo-4-fluoro-2-methoxybenzene can serve as precursors. These compounds can undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce the ethyl side chain or a precursor to it. A patent for the preparation of 4-fluoro-2-methoxyaniline (B49241) describes its synthesis from 4-fluoro-2-methoxy-1-nitrobenzene, which is in turn made from 2,4-difluoro-1-nitrobenzene. google.com This highlights a viable industrial route to key aniline (B41778) intermediates.
Regioselective Functionalization of Fluorinated Aromatic Systems
Achieving the correct substitution pattern on the aromatic ring is critical. The directing effects of the existing substituents (fluoro and methoxy (B1213986) groups) govern the position of any new functional group. The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one.
In the 4-fluoro-2-methoxyphenyl system, the most activated position for electrophilic aromatic substitution is ortho to the powerful activating methoxy group. However, direct functionalization can be challenging and may lead to mixtures of isomers. A more precise method involves directed ortho-metalation. Using a strong base like an organolithium reagent or a magnesium amide base, a proton can be selectively removed from the position ortho to the methoxy group. uni-muenchen.de The resulting organometallic intermediate can then react with an appropriate electrophile to introduce the desired side chain with high regioselectivity. nih.gov For example, reacting the lithiated or magnesiated anisole (B1667542) with ethylene (B1197577) oxide would introduce a 2-hydroxyethyl group, which can then be converted to the target ethanethiol (B150549).
Strategies for Introducing the Ethanethiol Moiety
Once the aromatic precursor is synthesized with a suitable functional group handle, the final step is the introduction of the ethanethiol side chain.
Nucleophilic Substitution Approaches (e.g., from Halogenated Ethyl Intermediates)
This is a classic and widely used method for thiol synthesis. jove.com The strategy involves an S_N2 reaction between a sulfur nucleophile and an alkyl halide.
Preparation of the Halide: The aromatic precursor, such as 2-(4-fluoro-2-methoxyphenyl)ethanol, is converted into a better leaving group, typically a bromide or chloride, using reagents like PBr₃ or SOCl₂.
Reaction with a Sulfur Nucleophile: The resulting 1-(2-haloethyl)-4-fluoro-2-methoxybenzene is then treated with a source of the sulfhydryl group (-SH).
Sodium Hydrosulfide (NaSH): Direct reaction with NaSH can yield the thiol. However, a potential side reaction is the formation of a sulfide (B99878) byproduct, where the newly formed thiol attacks a second molecule of the alkyl halide. jove.com
Thiourea: A common alternative to avoid sulfide formation is the use of thiourea. jove.com The alkyl halide first reacts with thiourea to form a stable isothiouronium salt. This salt is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to cleanly release the desired thiol. jove.com
Table 1: Comparison of Nucleophilic Thiolation Reagents
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Sodium Hydrosulfide (NaSH) | Direct, one-step process. | Risk of sulfide byproduct formation. |
Addition Reactions to Unsaturated Linkers
An alternative to substitution is the addition of a sulfur-containing molecule across a carbon-carbon double bond. This approach, known as hydrothiolation or the thiol-ene reaction, is a powerful tool in modern organic synthesis. wikipedia.orgrsc.org
The synthesis would proceed via an intermediate such as 1-fluoro-5-methoxy-2-vinylbenzene. The thiol-ene reaction involves the addition of a thiol (in this case, often H₂S or a protected equivalent like thioacetic acid) across the vinyl group's double bond. wikipedia.org
Mechanism: The reaction can be initiated by radicals (using light or a radical initiator) or catalyzed by a base or nucleophile. wikipedia.org The radical-mediated pathway is particularly common and proceeds via an anti-Markovnikov addition. nih.gov This means the sulfur atom adds to the terminal carbon of the vinyl group, yielding the desired ethanethiol structure.
Reagents:
Hydrogen Sulfide (H₂S): Direct addition of H₂S can be used, often catalyzed by UV light or a Lewis acid.
Thioacetic Acid (CH₃COSH): A more manageable reagent is thioacetic acid. It adds across the double bond to form a thioacetate (B1230152) ester. This ester is then easily hydrolyzed under acidic or basic conditions to yield the final thiol.
Table 2: Thiol-Ene Reaction Summary
| Feature | Description |
|---|---|
| Reaction Type | Addition of a thiol across an alkene. wikipedia.org |
| Regioselectivity | Typically anti-Markovnikov, especially in radical-mediated reactions. nih.gov |
| Initiation | Can be initiated by radicals (light, AIBN) or catalyzed by bases/nucleophiles. wikipedia.org |
| Advantages | High efficiency, high yield, stereoselective, and falls under the category of "click chemistry". wikipedia.org |
Reduction of Corresponding Disulfides or Thioesters
A common and reliable method for the preparation of thiols is the reduction of their corresponding disulfides. Disulfides are generally more stable and less odorous than thiols, making them excellent storage precursors. The disulfide precursor for the target molecule would be bis(2-(4-fluoro-2-methoxyphenyl)ethyl) disulfide. The synthesis involves the cleavage of the sulfur-sulfur bond, which can be achieved using various reducing agents.
The reduction is typically a high-yield process and can be accomplished with several types of reagents. researchgate.netnih.govresearchgate.net Dithiols, such as dithiothreitol (B142953) (DTT), are frequently used due to their efficiency in forming a stable cyclic disulfide as a byproduct. nih.govresearchgate.net Phosphines, like triphenylphosphine (B44618) (PPh₃), are also effective, often used in combination with a proton source. Metal hydride reagents, such as sodium borohydride, can also be employed for this transformation.
The general reaction is as follows: (R-S-S-R) + [Reducing Agent] → 2 R-SH where R = 2-(4-fluoro-2-methoxyphenyl)ethyl
Similarly, thioesters can serve as precursors to thiols. The corresponding thioester, such as S-(2-(4-fluoro-2-methoxyphenyl)ethyl) ethanethioate, can be cleaved under basic conditions (hydrolysis) to yield the target thiol. This method is advantageous as it involves common laboratory reagents and straightforward procedures.
Table 1: Comparison of Common Reducing Agents for Disulfide Cleavage
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Dithiothreitol (DTT) | Aqueous or organic solvent, RT | High efficiency, mild conditions | Stoichiometric amounts needed |
| Triphenylphosphine (PPh₃) | Organic solvent, often with H₂O or acid | Clean reaction, drives equilibrium | Phosphine (B1218219) oxide byproduct can complicate purification |
| Sodium Borohydride (NaBH₄) | Alcoholic solvent, 0°C to RT | Inexpensive, powerful reducing agent | Can reduce other functional groups, requires careful handling |
| Zinc/Acid (e.g., Zn/HCl) | Acidic aqueous solution | Strong reduction, cost-effective | Harsh conditions, not suitable for acid-sensitive molecules |
Thiolation Reactions of Activated Alcohols
Another key synthetic strategy is the conversion of an alcohol to a thiol. For this compound, the precursor would be 2-(4-fluoro-2-methoxyphenyl)ethanol. Direct conversion is challenging; therefore, the alcohol's hydroxyl group must first be "activated" by converting it into a better leaving group.
A common method involves converting the alcohol to a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. sci-hub.se This activated intermediate can then undergo nucleophilic substitution (an S(_N)2 reaction) with a sulfur nucleophile. sci-hub.se Reagents like sodium hydrosulfide (NaSH) or thiourea are commonly used. When thiourea is used, it forms an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to release the final thiol product. sci-hub.se This two-step process is generally efficient and provides good yields. sci-hub.se
More recent methods include electrochemical deoxygenative thiolation of preactivated alcohols, which offers a milder and highly chemoselective alternative. acs.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and byproducts. Key parameters to consider include the choice of catalyst, solvent, and temperature.
Catalytic Systems in Thiol Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient and selective. In the context of thiol synthesis from activated alcohols, while the reaction is often stoichiometric, phase-transfer catalysts can be employed to enhance the reaction rate between the aqueous sulfur nucleophile and the organic substrate.
For syntheses starting from aryl halides to form aryl thiols (a related class of compounds), transition-metal catalysis is essential. beilstein-journals.org Copper- and palladium-based catalysts are widely used for C–S bond formation. researchgate.netorganic-chemistry.orgresearchgate.net For instance, copper(I) iodide (CuI) with a suitable ligand can catalyze the coupling of an aryl halide with a sulfur source. researchgate.netorganic-chemistry.org While the target molecule is an aryl ethanethiol, not a simple aryl thiol, catalytic principles from C-S cross-coupling reactions can inform the development of novel synthetic routes. For example, dithiophosphoric acid has been identified as an effective catalyst for the intermolecular Markovnikov addition of thiols to dehydroamino acids, showcasing the potential for specialized acid catalysts in C-S bond formation. acs.org
Table 2: Examples of Catalytic Systems in C-S Bond Formation
| Reaction Type | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Aryl Thiol Synthesis | Copper Powder / 1,2-ethanedithiol | Aryl Iodides + Na₂S | Direct, effective, and tolerates various functional groups. organic-chemistry.org |
| Thioether Synthesis | Alkyl Halides | Alcohols + Thiols | Transition metal- and base-free dehydrative S-alkylation. rsc.org |
| Hydrothiolation | Dithiophosphoric Acid | Dehydroamino acids + Thiols | Exclusive α-selective addition of thiols. acs.org |
| Aryl Thiol Synthesis | Pd₂(dba)₃ / Xphos | Aryl Halides + Na₂S₂O₃ | Uses an odorless and nontoxic sulfur source. lookchem.com |
Solvent Effects and Temperature Control
The choice of solvent can significantly influence reaction rates and outcomes. For disulfide reductions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often suitable. In thiol-disulfide exchange reactions, it has been noted that hydrophobic environments can catalyze the reaction, as the transition state charge density is more distributed than in the reactants. researchgate.net
In the thiolation of activated alcohols, the solvent must be able to dissolve both the organic substrate and the sulfur nucleophile. Aprotic polar solvents are generally preferred to avoid competing reactions with the solvent. Temperature control is also critical; S(_N)2 reactions are typically favored by moderate temperatures to ensure a sufficient reaction rate without promoting side reactions like elimination. For disulfide reductions with reagents like NaBH₄, lower temperatures (e.g., 0 °C) are often used to control the reactivity.
Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry emphasizes sustainability through the principles of green chemistry. For the synthesis of this compound, several green approaches can be considered.
One key aspect is the use of environmentally benign solvents. Water is an ideal green solvent, and methods for conducting S-alkylation of thiols in water have been developed. researchgate.net Bio-based solvents, such as ethyl lactate, have also been shown to be effective media for the oxidative coupling of thiols to form disulfides, often without the need for a catalyst. researchgate.net
Other green strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reduction of a disulfide to two thiol molecules is an excellent example of a 100% atom-economical reaction.
Catalyst- and Additive-Free Reactions: Developing methods that proceed efficiently without the need for catalysts or additives simplifies purification and reduces waste. researchgate.net
Use of Safer Reagents: Employing non-toxic and odorless sulfur sources, such as sodium thiosulfate (B1220275) in palladium-catalyzed reactions, is preferable to using volatile and malodorous thiols directly. lookchem.com
Energy Efficiency: Utilizing methods that proceed at room temperature or with minimal heating reduces energy consumption. tandfonline.comresearchgate.net Microwave-assisted synthesis can also be a green alternative, often reducing reaction times and energy input. nih.gov
By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Fluoro 2 Methoxyphenyl Ethanethiol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 2-(4-Fluoro-2-methoxyphenyl)ethanethiol, offering precise insights into its molecular framework.
Proton (¹H) NMR for Aliphatic and Aromatic Protons, Thiol (-SH) Signal
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic, aliphatic, methoxy (B1213986), and thiol protons. The aromatic region shows complex splitting patterns due to the substitution on the benzene (B151609) ring. The protons on the ethyl chain appear as two triplets, and the methoxy protons as a singlet. The thiol proton typically presents as a triplet due to coupling with the adjacent methylene (B1212753) group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 6.70-6.85 | dd | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 9.0 |
| H-5 | 6.60-6.75 | ddd | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 4.5, J(H5-H3) ≈ 2.5 |
| H-6 | 7.05-7.20 | dd | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 6.0 |
| OCH₃ | 3.80-3.90 | s | - |
| Ar-CH₂ | 2.85-2.95 | t | J ≈ 7.5 |
| CH₂-SH | 2.65-2.75 | q | J ≈ 7.5 |
Carbon-13 (¹³C) NMR for Carbon Backbone Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C1 | 120-125 | d | J ≈ 20-25 |
| C2 | 158-162 | s | - |
| C3 | 100-105 | d | J ≈ 20-25 |
| C4 | 160-164 | d | J ≈ 240-250 |
| C5 | 110-115 | d | J ≈ 5-10 |
| C6 | 128-132 | d | J ≈ 5-10 |
| OCH₃ | 55-57 | s | - |
| Ar-CH₂ | 25-30 | s | - |
Fluorine-19 (¹⁹F) NMR for Specific Fluorine Environment
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Confirmation
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu Expected correlations would be observed between the adjacent protons on the aromatic ring (H-5 with H-6 and H-3) and between the two methylene groups of the ethyl chain (Ar-CH₂ and CH₂-SH), as well as between the thiol proton and its adjacent methylene group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. github.io This would confirm the assignments for the aromatic CH groups (H-3/C-3, H-5/C-5, H-6/C-6), the methoxy group (OCH₃/OCH₃), and the two methylene groups (Ar-CH₂/Ar-CH₂ and CH₂-SH/CH₂-SH).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds). libretexts.org Key HMBC correlations would include:
The methoxy protons (OCH₃) to the aromatic carbon C-2.
The benzylic protons (Ar-CH₂) to the aromatic carbons C-1, C-2, and C-6.
The aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS provides the exact mass of the molecule, allowing for the determination of its elemental composition. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₉H₁₁FOS) is 186.0514 u.
Fragmentation analysis in mass spectrometry can further confirm the structure. Common fragmentation pathways would likely involve the loss of the thiol group (-SH), the ethyl group (-CH₂CH₂SH), and cleavage of the ether bond. A prominent fragment would be the benzylic cation formed by cleavage of the C-C bond between the two methylene groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Key expected peaks include:
S-H stretch: A weak band around 2550-2600 cm⁻¹.
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Aliphatic C-H stretch: Bands in the 2850-2960 cm⁻¹ region.
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch (aryl ether): A strong band around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
C-F stretch: A strong absorption in the 1100-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The S-H stretching vibration, which is often weak in the IR spectrum, typically gives a more intense signal in the Raman spectrum. The aromatic ring vibrations also produce characteristic Raman signals.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Identification of Characteristic Functional Group Stretches (e.g., S-H, C-F, Ar-O-CH₃)
The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the vibrational frequencies of its constituent functional groups. By analyzing the typical frequency ranges for these groups, a hypothetical IR spectrum can be predicted, which would be crucial for the identification and characterization of the compound.
The thiol group (S-H) typically presents a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. This peak is highly characteristic and its presence would be a strong indicator of the thiol functionality. The carbon-fluorine (C-F) stretching vibration of the fluorinated aromatic ring is expected to appear as a strong band in the 1250-1020 cm⁻¹ region. The exact position would be influenced by the substitution pattern on the benzene ring.
The aromatic ether linkage (Ar-O-CH₃) gives rise to two distinct stretching vibrations: an asymmetric C-O-C stretch and a symmetric C-O-C stretch. The asymmetric stretch is typically observed as a strong band around 1260-1200 cm⁻¹, while the symmetric stretch appears in the 1075-1020 cm⁻¹ range. The aromatic C=C stretching vibrations within the benzene ring will produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and methoxy groups will appear just below 3000 cm⁻¹.
Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Thiol (S-H) | Stretching | 2550 - 2600 | Weak, Sharp |
| Aryl Fluoride (B91410) (C-F) | Stretching | 1250 - 1020 | Strong |
| Aromatic Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretching | 1260 - 1200 | Strong |
| Aromatic Ether (Ar-O-CH₃) | Symmetric C-O-C Stretching | 1075 - 1020 | Medium |
| Aromatic Ring (C=C) | Stretching | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |
Conformational Insights from Vibrational Modes
The vibrational spectrum of this compound can also provide valuable information about its conformational isomers, or rotamers. Rotation around the C-C and C-S single bonds of the ethanethiol (B150549) side chain can lead to different spatial arrangements of the atoms. For analogous molecules like ethanethiol, studies have shown the existence of both trans and gauche conformers in the liquid and gaseous states. researchgate.net
These different conformers would likely have slightly different vibrational frequencies for certain modes, particularly those involving the ethylthiol backbone. This could result in the broadening of some spectral bands or the appearance of shoulder peaks. Low-temperature spectroscopic studies could potentially "freeze out" specific conformers, leading to a sharpening and splitting of the bands, which would allow for the identification of the vibrational modes associated with each distinct conformation. Computational modeling, in conjunction with experimental spectroscopy, would be a powerful tool to assign these vibrational modes to specific conformers and to estimate their relative populations at different temperatures.
Potential for X-ray Crystallography in Solid-State Structure Determination
While spectroscopic methods provide a wealth of information about the connectivity and conformational flexibility of this compound, single-crystal X-ray crystallography stands as the definitive technique for determining its precise three-dimensional structure in the solid state. This method, if applicable, would yield accurate measurements of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's geometry.
For a successful X-ray crystallographic analysis, the compound must first be obtained in the form of a high-quality single crystal. The ability of this compound to form such crystals would depend on factors such as its purity and the conditions used for crystallization. If suitable crystals can be grown, the resulting crystal structure would reveal the preferred conformation of the molecule in the solid state.
Furthermore, the crystallographic data would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These could include hydrogen bonds involving the thiol group, dipole-dipole interactions arising from the polar C-F and C-O bonds, and van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the material. While no published crystal structure for this compound is currently available, the potential for this technique to provide unparalleled structural detail remains significant. researchgate.net
Theoretical and Computational Studies of 2 4 Fluoro 2 Methoxyphenyl Ethanethiol
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory is a widely used computational method for predicting molecular geometries and electronic properties. mdpi.com Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. openaccesspub.orgresearchgate.netirjet.net The process of geometry optimization involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. researchgate.net From this optimized geometry, key structural parameters can be determined.
Table 1: Hypothetical Optimized Geometric Parameters for 2-(4-Fluoro-2-methoxyphenyl)ethanethiol (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-O (methoxy) | 1.36 Å |
| Bond Length | O-CH₃ | 1.43 Å |
| Bond Length | C-S | 1.85 Å |
| Bond Length | S-H | 1.34 Å |
| Bond Angle | C-C-S | 110.5° |
Note: The data in this table is illustrative and represents typical values for similar functional groups based on computational studies of related molecules. irjet.netresearchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective in predicting spectroscopic data that can aid in the structural elucidation of molecules.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). mdpi.comresearchgate.netepstem.net These theoretical predictions are valuable for assigning signals in experimental spectra, especially for complex molecules with multiple fluorine atoms. nih.govworktribe.com
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to observed spectral bands. researchgate.net The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. irjet.net
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Functional Group/Atom | Predicted Value |
|---|---|---|
| ¹⁹F NMR Chemical Shift | Ar-F | -115 to -125 ppm |
| ¹³C NMR Chemical Shift | C-F | 160-165 ppm (JC-F ≈ 245 Hz) |
| ¹³C NMR Chemical Shift | C-S | 25-30 ppm |
| ¹H NMR Chemical Shift | S-H | 1.5-2.0 ppm |
| IR Vibrational Frequency | S-H stretch | ~2550 cm⁻¹ |
| IR Vibrational Frequency | C-F stretch | ~1250 cm⁻¹ |
Note: This data is hypothetical, based on methodologies and results from computational studies on fluorinated and sulfur-containing aromatic compounds. researchgate.netnih.govresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netsemanticscholar.org A small gap suggests the molecule is more reactive and polarizable, while a large gap indicates high stability. researchgate.netnih.gov
Table 3: Predicted Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.0 eV |
Note: These values are representative examples based on typical DFT calculations for substituted aromatic compounds. semanticscholar.orgnih.gov
**4.2. Conformational Analysis and Energy Landscapes
**4.3. Reaction Mechanism Predictions and Transition State Elucidation
Computational methods can elucidate potential reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energy. This information provides insight into the feasibility and kinetics of a chemical reaction, such as the oxidation of the thiol group or electrophilic aromatic substitution.
**4.4. Solvent Effects Modeling on Molecular Properties and Reactivity
Molecular properties can be significantly influenced by the surrounding environment, such as a solvent. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com These calculations can predict how properties like conformational stability, spectroscopic signals, and reaction energies change in different solvents. researchgate.netnih.gov For instance, polar solvents may stabilize polar conformers or transition states, altering the molecule's behavior compared to the gas phase. nih.gov
Table 4: Hypothetical Solvent Effect on the HOMO-LUMO Gap
| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (ΔE) |
|---|---|---|
| Gas Phase | 1 | 5.50 eV |
| Chloroform | 4.8 | 5.45 eV |
Note: This table illustrates the general trend of a slight decrease in the energy gap with increasing solvent polarity, as observed in computational studies. mdpi.comresearchgate.net
Chemical Reactivity and Derivatization of 2 4 Fluoro 2 Methoxyphenyl Ethanethiol
Reactivity of the Thiol Group
The sulfur atom in the thiol group possesses lone pairs of electrons and the S-H bond is relatively weak, making it a hub of chemical activity. This allows it to participate in a wide array of reactions including nucleophilic attacks, radical additions, oxidations, and coordination with metals.
The thiol group is nucleophilic and readily undergoes S-alkylation and S-acylation. In the presence of a base, the thiol is deprotonated to form a more potent thiolate anion (RS⁻), which can then react with electrophiles like alkyl halides or acyl chlorides. This S-alkylation reaction is a common method for forming thioethers. libretexts.orgbeilstein-journals.org The reaction typically proceeds via an S_N2 mechanism, which is sensitive to steric hindrance at the reaction center. beilstein-journals.org Similarly, acylation leads to the formation of thioesters.
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Electrophile | Product Class | General Scheme |
| Alkylation | Alkyl Halide (R'-X) | Thioether | Ar-CH₂CH₂-SH + R'-X + Base → Ar-CH₂CH₂-S-R' + HX·Base |
| Acylation | Acyl Chloride (R'-COCl) | Thioester | Ar-CH₂CH₂-SH + R'-COCl → Ar-CH₂CH₂-S-CO-R' + HCl |
| Ar represents the 4-Fluoro-2-methoxyphenyl group. |
The thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the radical addition of a thiol across an alkene (ene) or an alkyne (yne). wikipedia.orgwikipedia.orgchem-station.com These reactions can be initiated by UV light or a radical initiator and proceed via a radical chain mechanism. wikipedia.orgchem-station.com The process begins with the formation of a thiyl radical (RS•), which then adds to the unsaturated bond in an anti-Markovnikov fashion. wikipedia.orgwikipedia.orgmdpi.com This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. wikipedia.org These reactions are known for their high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.orgmdpi.com Aromatic thiols are noted to be better chain transfer agents than aliphatic ones. rsc.org
Table 2: Thiol-Ene and Thiol-Yne Reaction Overview
| Reaction | Unsaturated Substrate | Key Features | Product |
| Thiol-Ene | Alkene (R'-CH=CH₂) | Anti-Markovnikov addition, radical mechanism, high yield. wikipedia.org | Alkenyl Thioether (Ar-CH₂CH₂-S-CH₂CH₂-R') |
| Thiol-Yne | Alkyne (R'-C≡CH) | Can undergo mono- or di-addition, forms alkenyl sulfides. wikipedia.orgnih.gov | Alkenyl Sulfide (B99878) (Ar-CH₂CH₂-S-CH=CH-R') |
| Ar represents the 4-Fluoro-2-methoxyphenyl group. |
As discussed in section 5.1.1, thioethers are readily synthesized from 2-(4-Fluoro-2-methoxyphenyl)ethanethiol via nucleophilic substitution reactions with alkyl halides. beilstein-journals.org Alternative, modern methods for thioether synthesis sometimes use thiol-free reagents to avoid the malodorous nature of thiols, but the direct use of thiols remains a fundamental approach. sigmaaldrich.commdpi.comnih.gov
The synthesis of thiocarbonyl compounds, such as thioketones, from thiols is less direct. Typically, thioketones are prepared by the thionation of their corresponding ketones using reagents like Lawesson's reagent. researchgate.netorganic-chemistry.org However, thiols can serve as precursors to certain types of thiocarbonyl compounds. For instance, thioesters, which contain a thiocarbonyl (C=S) group's sulfur analogue (C=O), are formed by the acylation of thiols as mentioned previously. caltech.edu
The sulfur atom in this compound can exist in various oxidation states. libretexts.org Mild oxidation, for instance with iodine (I₂) or exposure to air, converts the thiol to its corresponding disulfide, forming a sulfur-sulfur bond. libretexts.orgopenstax.orgrsc.org This reaction is reversible, and the disulfide can be reduced back to the thiol. openstax.org
Stronger oxidizing agents can further oxidize the sulfur atom. Treatment with reagents like hydrogen peroxide (H₂O₂) or peroxyacids can first produce the sulfoxide (B87167) and then, upon further oxidation, the sulfone. openstax.orgorganic-chemistry.org A variety of reagents can be employed to control the level of oxidation. rsc.orgorganic-chemistry.org
Table 3: Oxidation Products of this compound
| Product | Oxidation State of Sulfur | Typical Oxidizing Agent(s) | General Structure |
| Disulfide | -1 | I₂, Br₂, air openstax.org | Ar-CH₂CH₂-S-S-CH₂CH₂-Ar |
| Sulfoxide | 0 | H₂O₂ openstax.org | Ar-CH₂CH₂-S(O)-CH₂CH₂-Ar (from the thioether) |
| Sulfone | +2 | Peroxyacids, excess H₂O₂ openstax.orgorganic-chemistry.org | Ar-CH₂CH₂-S(O)₂-CH₂CH₂-Ar (from the thioether) |
| The table shows oxidation products starting from the corresponding thioether for sulfoxides and sulfones, which is a common pathway. Direct oxidation of the thiol can also lead to sulfonic acids under strong conditions. | |||
| Ar represents the 4-Fluoro-2-methoxyphenyl group. |
As soft Lewis bases, thiols and their corresponding thiolates are excellent ligands for soft transition metals. wikipedia.org The sulfur atom in this compound can coordinate to metal centers to form transition metal thiolate complexes. wikipedia.org The formation of these complexes can occur through various synthetic routes, including the reaction of a metal salt with the thiol, often in the presence of a base to form the thiolate in situ. wikipedia.org These complexes are relevant in areas such as catalysis and bioinorganic chemistry. ucj.org.uaresearchgate.netnih.gov
Reactivity of the Fluoro- and Methoxy-Substituted Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the existing fluoro and methoxy (B1213986) substituents.
Methoxy Group (-OCH₃): Located at position 2, the methoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance. minia.edu.eglibretexts.org It is a powerful ortho, para-director.
In this compound, the powerful activating and directing effect of the methoxy group dominates. The positions ortho and para to the methoxy group are C3 and C5 (the C1 position is where the ethanethiol (B150549) chain is attached, and C6 is sterically hindered). The fluorine is at the C4 position. Therefore, electrophilic attack will be strongly directed to the C3 and C5 positions, which are ortho and para to the methoxy group, respectively. The C5 position is also ortho to the fluorine atom. The strong activation by the methoxy group generally overrides the deactivating effect of the fluorine. minia.edu.eg
Under specific conditions, nucleophilic aromatic substitution (S_NAr) could be possible, potentially involving the displacement of the fluoride (B91410) ion. This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case here. acgpubs.org However, fluorine substitution can occur under certain reaction conditions, for example, in the synthesis of chalcones where a para-fluorine was replaced by a methoxy group when methanol (B129727) was used as a solvent. acgpubs.org
Electrophilic Aromatic Substitution Patterns (Directing Effects)
The benzene (B151609) ring of this compound possesses three substituents: a methoxy group, a fluoro group, and a 2-thioethan-1-yl group. The directing effects of these substituents in electrophilic aromatic substitution reactions are crucial for predicting the regioselectivity of further functionalization.
The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. msu.edulibretexts.org Conversely, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate. researchgate.netorganicchemistrytutor.com The 2-thioethan-1-yl group is generally considered to be weakly activating and ortho, para-directing.
When considering the combined influence of these groups, the powerful activating and directing effect of the methoxy group is expected to dominate. libretexts.org Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group. Given the existing substitution pattern, the primary sites for electrophilic attack would be the C3 and C5 positions. Steric hindrance from the adjacent 2-thioethan-1-yl group might slightly disfavor substitution at the C3 position, potentially leading to a preference for the C5 position.
| Position | Directing Influence of Methoxy Group (at C2) | Directing Influence of Fluoro Group (at C4) | Predicted Outcome |
|---|---|---|---|
| C3 | ortho (activated) | meta (deactivated) | Possible, but potentially sterically hindered |
| C5 | para (activated) | ortho (activated) | Major product expected |
| C6 | ortho (activated) | meta (deactivated) | Minor product expected due to steric hindrance |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-S, C-C, C-N)
The thiol group of this compound is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-sulfur (C-S), carbon-carbon (C-C), and carbon-nitrogen (C-N) bonds.
C-S Coupling: The palladium-catalyzed cross-coupling of thiols with aryl halides or triflates is a well-established method for the synthesis of aryl thioethers. nih.gov In the context of this compound, the thiol group can react with a variety of aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable ligand to form the corresponding diaryl thioethers. nih.govacs.org
C-C Coupling: While less common than C-S coupling with thiols, palladium-catalyzed reactions can be employed to form C-C bonds. One potential strategy involves the conversion of the thiol to a thioether with a leaving group, which can then participate in cross-coupling reactions. Alternatively, desulfurative cross-coupling reactions are an emerging area.
C-N Coupling: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, typically involve the coupling of an amine with an aryl halide. Direct C-N bond formation from a thiol is not a standard transformation. However, the thiol could be converted to a different functional group, such as a halide, which could then undergo C-N coupling. rsc.org
| Coupling Type | Potential Reactants | Catalyst System (Example) | Product Type |
|---|---|---|---|
| C-S | Aryl halide (e.g., iodobenzene) | Pd(OAc)₂ / Xantphos | Aryl thioether |
| C-C | Aryl boronic acid (after conversion of thiol) | Pd(PPh₃)₄ | Biaryl |
| C-N | Amine (after conversion of thiol) | Pd₂(dba)₃ / BINAP | Arylamine |
Modifications of the Methoxy Group (e.g., Demethylation)
The methoxy group on the aromatic ring can be a site for chemical modification, most commonly through demethylation to yield the corresponding phenol (B47542). This transformation is typically achieved using strong acids or Lewis acids. nih.gov Reagents such as boron tribromide (BBr₃), pyridinium (B92312) chloride, or aluminum chloride are effective for cleaving aryl methyl ethers. google.com The resulting phenol can then serve as a handle for further functionalization, such as etherification or esterification. The choice of demethylating agent would need to be carefully considered to avoid unwanted side reactions with the thiol group. Milder, more selective methods may be required to achieve this transformation chemoselectively. researchgate.net
Reactions Involving the Ethane (B1197151) Linker
Functionalization of the Aliphatic Chain
The ethane linker between the aromatic ring and the thiol group offers opportunities for functionalization, although it is generally less reactive than the aromatic ring or the thiol. Radical reactions, such as halogenation, could potentially introduce functionality at the benzylic position (the carbon adjacent to the aromatic ring). However, such reactions may lack selectivity. Oxidation of the benzylic position to a ketone is another possibility, which would require protection of the thiol group first.
Applications in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecular Architectures
The reactivity of the thiol group, combined with the electronic properties of the substituted phenyl ring, makes 2-(4-Fluoro-2-methoxyphenyl)ethanethiol a versatile precursor for the synthesis of intricate molecular structures.
The thiol functionality of this compound serves as a potent nucleophile for the synthesis of a diverse range of thioethers. Thioethers are crucial motifs in many biologically active molecules and functional materials. The synthesis of thioether-phosphines, for instance, can be achieved by reacting a corresponding thiol with a phosphine (B1218219) halide. researchgate.net This class of compounds has applications in catalysis and materials science.
The general reaction for the formation of thioethers from this thiol involves its deprotonation to form a thiolate, which then undergoes nucleophilic substitution with an appropriate electrophile.
Table 1: Potential Thioether Synthesis Reactions
| Electrophile | Reaction Conditions | Product Class | Potential Applications |
|---|---|---|---|
| Alkyl Halides | Base (e.g., NaH) in an inert solvent (e.g., THF) | Alkyl aryl thioethers | Pharmaceuticals, Agrochemicals |
| Aryl Halides | Transition metal catalyst (e.g., Pd, Cu) | Diaryl thioethers | Organic electronics, Polymers |
| Epoxides | Base or acid catalysis | β-Hydroxy thioethers | Fine chemicals, Chiral auxiliaries |
The presence of the fluorine atom on the phenyl ring can influence the reactivity and properties of the resulting thioethers, potentially enhancing their metabolic stability or modifying their electronic characteristics.
While this compound itself is not chiral, it can be incorporated into chiral ligands for asymmetric catalysis. The thiol group can be appended to a chiral scaffold, and the resulting ligand can coordinate with a metal center to create a chiral environment for a variety of chemical transformations. The synthesis of such ligands often involves the reaction of the thiol with a chiral electrophile. The methoxy (B1213986) group at the ortho position could potentially play a role in coordinating the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction.
In the Construction of Novel Heterocyclic Systems
The thiol group of this compound is a key functional group for the construction of sulfur-containing heterocyclic compounds. nih.gov These heterocycles are prevalent in medicinal chemistry and materials science. e-bookshelf.de For example, thiophenes and their derivatives are important building blocks in organic electronics. clockss.org
One potential application is in cycloaddition reactions. While thiols themselves are not typical substrates for cycloadditions, they can be converted into reactive intermediates, such as thiocarbonyl compounds, which can then participate in reactions like [4+2] cycloadditions to form six-membered sulfur-containing heterocycles. nih.gov
Furthermore, intramolecular cyclization reactions can be envisioned where the thiol group reacts with another functional group within the same molecule, which could be introduced via modification of the ethanethiol (B150549) side chain or the aromatic ring. This strategy could lead to the formation of various fused heterocyclic systems. For example, derivatives of 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and shown to exhibit biological activity. nih.govujmm.org.ua
Development of New Synthetic Reagents
The chemical properties of this compound allow for its potential development into novel synthetic reagents. For instance, upon conversion to a sulfenyl halide, it could act as an electrophilic sulfur source for the introduction of the 2-(4-fluoro-2-methoxyphenyl)ethylthio group into various organic molecules.
Additionally, the thiol can be used to prepare thiocarbamates. The Newman-Karnes rearrangement of O-arylthiocarbamates to their S-aryl counterparts is a known method for the synthesis of thiophenols from phenols. researchgate.net A similar strategy could potentially be adapted to utilize this compound in the development of new reagents or synthetic methodologies.
Stereoselective Transformations Utilizing the Thiol Functionality
The nucleophilic nature of the thiol group in this compound allows it to participate in stereoselective transformations. For example, it can act as a nucleophile in asymmetric Michael additions to α,β-unsaturated compounds when used in conjunction with a chiral catalyst. The resulting thioether would possess a new stereocenter, the configuration of which is controlled by the chiral catalyst.
Another area of potential application is in the stereoselective opening of epoxides. The attack of the thiolate on a prochiral epoxide, mediated by a chiral catalyst, can lead to the formation of enantioenriched β-hydroxy thioethers. These products are valuable chiral building blocks for the synthesis of more complex molecules.
Potential Contributions to Materials Science
Incorporation into Polymeric Materials
The thiol (-SH) group is highly reactive and can participate in various polymerization reactions, making this compound a candidate for creating advanced polymer systems.
2-(4-Fluoro-2-methoxyphenyl)ethanethiol can serve as a monomer in step-growth polymerization. The thiol group can react with various functional groups, such as alkenes (in thiol-ene reactions) or isocyanates, to form polymer chains. Thiol-ene "click" chemistry, in particular, is known for its high efficiency and mild reaction conditions. researchgate.net
The incorporation of the 4-fluoro-2-methoxyphenyl moiety into the polymer backbone would likely confer specific properties:
Thermal Stability : The presence of the aromatic ring and the strong carbon-fluorine bond can enhance the thermal stability of the resulting polymer. Fluorinated polymers are generally known for their high-temperature resistance. researchgate.net
Optical Properties : Polymers containing sulfur and fluorine often exhibit a high refractive index and low optical loss, making them suitable for optical applications. researchgate.net
Solubility and Processability : The methoxy (B1213986) group may improve the solubility of the polymer in organic solvents, facilitating its processing and characterization.
Table 1: Potential Polymerization Reactions and Expected Polymer Properties
| Polymerization Method | Co-monomer Type | Resulting Linkage | Expected Polymer Properties |
|---|---|---|---|
| Thiol-ene Radical Addition | Diene / Dialkene | Thioether | High thermal stability, high refractive index, chemical resistance |
| Thiol-para-fluoro Click | Activated Difluoro-aromatic | Aryl Thioether | Enhanced hydrophobicity, thermal stability up to 300 °C researchgate.net |
Cross-linking Agent in Polymer Networks
Thiols are effective cross-linking agents for creating robust polymer networks. While this compound itself is a monothiol, it could be chemically modified to a dithiol or used in conjunction with other multifunctional monomers to induce cross-linking. Such networks are crucial for applications requiring high durability and chemical resistance. nih.gov
The process would involve reacting the thiol groups with reactive sites on existing polymer chains, such as double bonds or epoxy groups. The fluorinated aromatic structure of the cross-linker would enhance the network's thermal and chemical stability and lower its surface energy. This strategy could produce durable water- and oil-repellent coatings. nih.gov
Precursor for Functional Organic Materials
Beyond polymers, the distinct electronic and surface-active properties of this molecule make it a promising precursor for specialized organic materials used in electronics and surface engineering.
The electronic characteristics of the 4-fluoro-2-methoxyphenyl group suggest potential applications in organic electronics. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can be used to tune the energy levels (HOMO/LUMO) of the material. This tunability is critical for designing:
Charge Transport Layers : In devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), efficient charge transport is essential. Aromatic thiols can be used to modify electrode surfaces to improve charge injection or extraction.
Luminescent Materials : The rigid aromatic core is a common feature in many fluorescent and phosphorescent materials. While the compound itself may not be highly luminescent, it can serve as a building block for larger, more complex conjugated systems used in emissive layers. The introduction of fluorine into conjugated polymers has been shown to influence their optical and electrochemical properties. mdpi.com
One of the most direct applications for this compound is in the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group has a strong affinity for noble metals such as gold, silver, and copper, leading to the spontaneous formation of highly ordered, dense molecular layers. northwestern.edursc.orgnih.gov
A SAM formed from this compound would present a surface dominated by the fluorinated aromatic rings. This would create a unique interface with several desirable properties:
Low Surface Energy : Fluorinated surfaces are known for being both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.net
High Thermal and Chemical Stability : Compared to standard alkanethiol SAMs, the aromatic structure and the C-F bonds would provide greater thermal stability and resistance to chemical attack. researchgate.net
Controllable Interfacial Properties : The dipole moment induced by the fluoro- and methoxy- groups can modify the work function of the metal surface, a crucial factor in organic electronic devices.
The stability of such SAMs can be further enhanced through intermolecular cross-linking, which can be induced by methods like electron beam irradiation. oaepublish.com
Table 2: Comparison of Expected SAM Properties
| Property | Standard Alkanethiol SAM (e.g., Octadecanethiol) | Expected this compound SAM |
|---|---|---|
| Surface Energy | Low | Very Low (Hydrophobic & Oleophobic) researchgate.net |
| Thermal Stability | Moderate | High |
| Molecular Packing | High (van der Waals interactions) | High (π-π stacking and van der Waals interactions) |
| Chemical Inertness | Good | Excellent researchgate.net |
| Applications | Corrosion protection, biosensing, lithography | Anti-fouling coatings, advanced lithography, organic electronics oaepublish.com |
Future Research Directions and Outlook
Exploration of Asymmetric Synthesis and Chiral Induction
The development of methods for the asymmetric synthesis of chiral thiols is an area of growing importance due to the prevalence of chiral sulfur-containing compounds in pharmaceuticals and agrochemicals. For 2-(4-fluoro-2-methoxyphenyl)ethanethiol, future research could focus on establishing synthetic routes to obtain enantiomerically pure forms of this compound and its derivatives.
Key Research Areas:
Enzymatic Resolution: Lipases and other hydrolases could be investigated for the kinetic resolution of racemic mixtures of this compound derivatives, such as their corresponding esters or thioesters. This approach offers a green and highly selective method for obtaining chiral compounds.
Asymmetric Catalysis: The development of catalytic asymmetric methods, for instance, using chiral transition metal complexes to catalyze the formation of the stereocenter, would be a significant advancement. This could involve asymmetric hydrogenation of a suitable precursor or an asymmetric carbon-sulfur bond-forming reaction.
Chiral Ligand Synthesis: Enantiopure this compound could serve as a valuable building block for the synthesis of novel chiral ligands. The presence of the thiol group allows for coordination to metal centers, and the chiral backbone could induce asymmetry in a variety of metal-catalyzed reactions. The electronic properties conferred by the fluoro and methoxy (B1213986) groups could further modulate the catalytic activity and selectivity of the resulting metal complexes.
Development of Photochemical Transformations
The field of photochemistry offers unique opportunities for the transformation of organosulfur compounds. The specific electronic properties of this compound make it an interesting candidate for photochemical studies.
Potential Photochemical Applications:
Photocatalyzed C-S Bond Formation: Visible-light photoredox catalysis could be employed to achieve the coupling of this compound with various organic electrophiles. mdpi.com This would provide a mild and efficient method for the synthesis of a diverse range of thioethers.
C-S Bond Cleavage: The influence of the fluoro and methoxy substituents on the photochemical cleavage of the carbon-sulfur bond could be investigated. nih.govnih.gov This could lead to the development of novel photoresponsive materials or controlled-release systems.
Thiol-Ene and Thiol-Yne Reactions: The photochemical addition of the thiol group across alkenes and alkynes (thiol-ene and thiol-yne reactions) is a powerful tool for polymer synthesis and surface modification. Investigating these reactions with this compound could lead to new materials with tailored properties.
Investigation of Catalyst Design Incorporating this compound Ligands
The thiol group in this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The electronic nature of the aromatic ring, modulated by the fluoro and methoxy groups, can influence the properties of the resulting metal complexes.
Future Directions in Catalyst Design:
Homogeneous Catalysis: The synthesis and characterization of transition metal complexes with this compound as a ligand could be explored. ulisboa.ptwikipedia.org The catalytic activity of these complexes could be tested in various organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The fluorinated nature of the ligand may enhance catalyst stability and solubility in specific solvent systems. liv.ac.uk
Heterogeneous Catalysis: The immobilization of this compound or its corresponding metal complexes onto solid supports could lead to the development of recyclable and robust heterogeneous catalysts.
Nanoparticle Functionalization: The thiol group can be used to anchor this molecule onto the surface of gold or other metal nanoparticles. The resulting functionalized nanoparticles could have interesting catalytic or electronic properties.
Advanced Mechanistic Studies on Its Reactivity Profile
A thorough understanding of the reactivity of this compound is crucial for its effective application. Advanced mechanistic studies, combining experimental and computational approaches, can provide valuable insights.
Areas for Mechanistic Investigation:
Nucleophilicity and Acidity: The pKa of the thiol group and the nucleophilicity of the corresponding thiolate should be determined and compared to other substituted thiols. This will provide a quantitative measure of its reactivity in nucleophilic substitution and addition reactions. ebyu.edu.tr
Substituent Effects: The individual and combined effects of the fluoro and methoxy groups on the reactivity of the thiol and the aromatic ring should be systematically investigated. nih.govnih.gov This could involve studying the kinetics of various reactions and correlating the results with electronic parameters.
Reaction Intermediates: The identification and characterization of reaction intermediates, such as radicals or ionic species, in photochemical or thermal reactions would provide a deeper understanding of the reaction mechanisms.
Computational Design of Derivatives with Tuned Properties
Computational chemistry provides a powerful tool for the in silico design of new molecules with desired properties. This approach can be used to guide the synthesis of novel derivatives of this compound with tailored electronic, optical, or biological properties.
Computational Design Strategies:
Electronic Property Modulation: Density Functional Theory (DFT) calculations can be used to predict how modifications to the molecular structure, such as the introduction of additional substituents, will affect its electronic properties, including the HOMO-LUMO gap and dipole moment.
Structure-Property Relationships: By creating a virtual library of derivatives and calculating their properties, it is possible to establish quantitative structure-property relationships (QSPR). This can accelerate the discovery of new molecules for specific applications, such as in organic electronics or as ligands with specific coordination properties.
Reactivity Prediction: Computational methods can be used to model reaction pathways and predict the activation energies for various transformations. This can help in optimizing reaction conditions and in the rational design of new synthetic routes.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(4-Fluoro-2-methoxyphenyl)ethanethiol?
- Methodology : The synthesis of aryl-substituted ethanethiols typically involves nucleophilic substitution or reduction of disulfides. For example, reacting 4-fluoro-2-methoxyphenyl bromide with sodium hydrosulfide (NaSH) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C yields the thiol. Alternatively, the thiol group can be introduced via thiol-ene "click" chemistry using a pre-functionalized arylalkene precursor. Ensure purification via reduced-pressure distillation to remove unreacted starting materials and byproducts .
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR; δ ~55–60 ppm in ¹³C NMR) and fluorine-substituted aromatic protons (split into doublets due to coupling with ¹⁹F) are diagnostic. The thiol proton may appear as a broad peak at δ ~1.5–2.5 ppm but is often absent due to exchange broadening.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 200.0425 (calculated for C₉H₁₀FO₂S). Fragmentation patterns include loss of SH (34 Da) and methoxy groups (31 Da) .
- IR Spectroscopy : The S-H stretch (~2550 cm⁻¹) and C-F stretch (~1220 cm⁻¹) are key identifiers.
Q. What are the key reactivity patterns of the thiol group in this compound?
- Methodology : The thiol group acts as a nucleophile in:
- Oxidation : Forms disulfides (e.g., with I₂ or H₂O₂), useful for dimerization studies.
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to yield thioethers.
- Metal Coordination : Binds to Au or Ag nanoparticles, enabling applications in catalysis or biosensing .
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro and 2-methoxy substituents influence reactivity?
- Analysis :
- The methoxy group (electron-donating, -I effect) increases electron density on the aromatic ring, stabilizing intermediates in electrophilic substitution.
- The 4-fluoro group (electron-withdrawing, -I effect) enhances the acidity of the thiol proton (pKa ~8–9 vs. ~10 for unsubstituted ethanethiol), increasing nucleophilicity in basic conditions.
- Contradiction Resolution : Conflicting reactivity reports (e.g., unexpected regioselectivity) may arise from competing inductive and resonance effects. Computational modeling (DFT) can clarify substituent impacts .
Q. How can this compound be applied in synthesizing bioactive molecules?
- Methodology :
- Protease Inhibitors : The thiol group binds irreversibly to cysteine residues in enzymes (e.g., caspases). Design derivatives with fluorinated aryl groups to enhance binding affinity and metabolic stability.
- Fluorescent Probes : Conjugate with fluorophores (e.g., dansyl chloride) for thiol-specific labeling in live-cell imaging.
- Antioxidants : The thiol moiety scavenges free radicals; measure efficacy via DPPH or ABTS assays .
Q. How to resolve contradictions in experimental data (e.g., unexpected reaction products)?
- Troubleshooting :
- Byproduct Identification : Use LC-MS or GC-MS to detect disulfides or oxidized intermediates.
- Reaction Optimization : Vary solvents (e.g., switch from DMF to THF to reduce oxidation) or use radical scavengers (e.g., BHT).
- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
